molecular formula C24H23ClN4O5 B4174066 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B4174066
M. Wt: 482.9 g/mol
InChI Key: SDGGTTSTAUCBLF-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide is a complex organic compound featuring multiple functional groups, including a piperazine ring, a nitrophenyl group, and a furamide moiety

Properties

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O5/c1-2-23(30)28-13-11-27(12-14-28)20-8-7-16(25)15-18(20)26-24(31)22-10-9-21(34-22)17-5-3-4-6-19(17)29(32)33/h3-10,15H,2,11-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGGTTSTAUCBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the nitrophenyl and furamide groups through a series of coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide
  • N-[5-Chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide

Uniqueness

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide

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